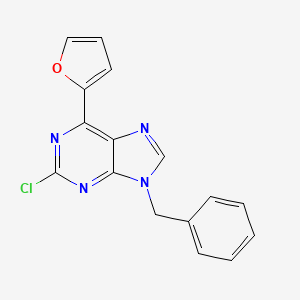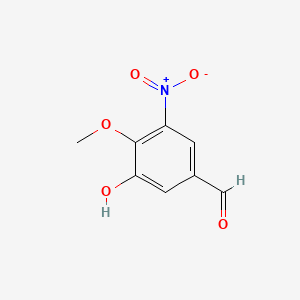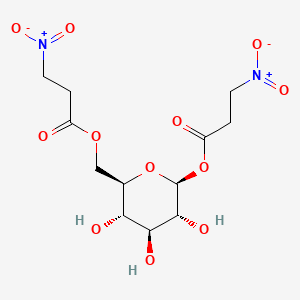
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Übersicht
Beschreibung
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is a chemical compound that belongs to the class of selenadiazoles. Selenadiazoles are heterocyclic compounds containing selenium, nitrogen, and carbon atoms in their ring structure. This particular compound is characterized by the presence of a methyl group at the 4-position, a phenylcarbamoyl group at the 3-position, and a selenadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-selenadiazole with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The phenylcarbamoyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions. The reactions are usually performed under mild conditions with appropriate catalysts.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides or other reduced selenium species.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also studied for its unique reactivity and properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole involves its interaction with molecular targets and pathways. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The presence of the selenadiazole ring and the phenylcarbamoyl group contributes to its reactivity and ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,2,5-selenadiazole: Lacks the phenylcarbamoyl group.
3-Phenylcarbamoyl-1,2,5-selenadiazole: Lacks the methyl group at the 4-position.
1,2,5-Selenadiazole: Lacks both the methyl and phenylcarbamoyl groups.
Uniqueness
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is unique due to the presence of both the methyl group and the phenylcarbamoyl group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-methyl-N-phenyl-1,2,5-selenadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OSe/c1-7-9(13-15-12-7)10(14)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAXNCOYBWGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=N[Se]N=C1C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233282 | |
| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84321-36-8 | |
| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084321368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)












